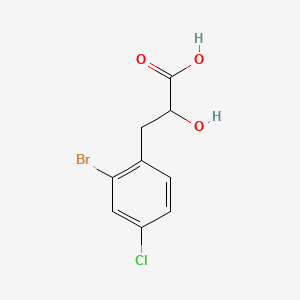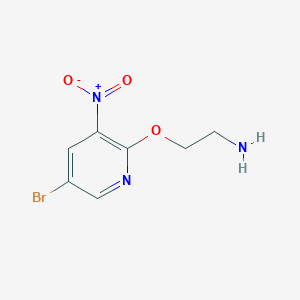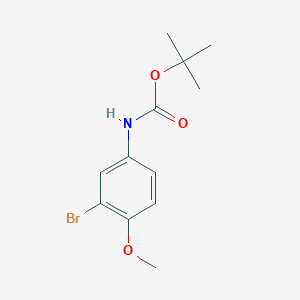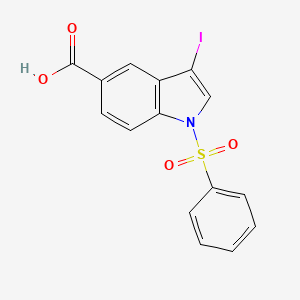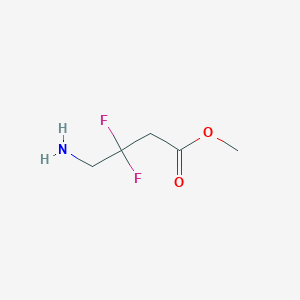
methyl S-(4-methoxyphenyl)cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl S-(4-methoxyphenyl)cysteinate is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of a methoxyphenyl group attached to the sulfur atom of cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-methoxyphenyl)cysteinate typically involves the reaction of cysteine with 4-methoxyphenyl methyl sulfone under basic conditions. The reaction proceeds through the formation of a thioether bond between the sulfur atom of cysteine and the methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl S-(4-methoxyphenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as ischemic stroke, where it may exert neuroprotective effects
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl S-(4-methoxyphenyl)cysteinate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and reduce inflammation through the modulation of signaling pathways such as the PI3K/AKT pathway.
Neuroprotection: The compound may protect neurons from ischemic injury by reducing apoptosis and promoting cell survival through the activation of the MEK-ERK signaling pathway.
Comparación Con Compuestos Similares
Methyl S-(4-methoxyphenyl)cysteinate can be compared with other cysteine derivatives and related compounds:
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
Methyl S-(4-fluorobenzyl)-L-cysteinate: Similar structure but with a fluorobenzyl group, studied for its neuroprotective effects.
S-allyl-L-cysteine sulfoxide: Another garlic derivative with potential health benefits.
This compound stands out due to its unique methoxyphenyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-methoxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO3S/c1-14-8-3-5-9(6-4-8)16-7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
Clave InChI |
OCLXTLXZAMVCPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




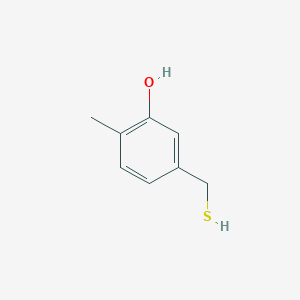

![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)


